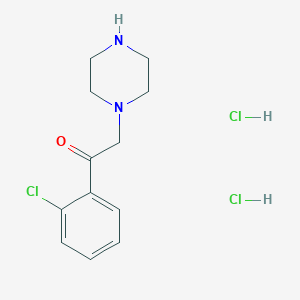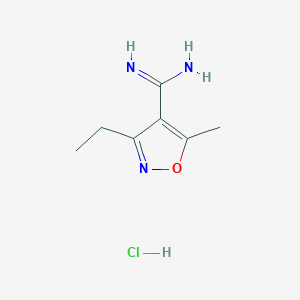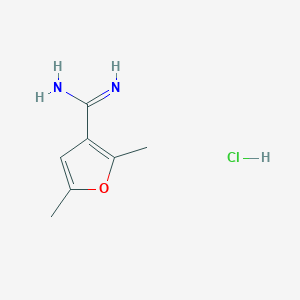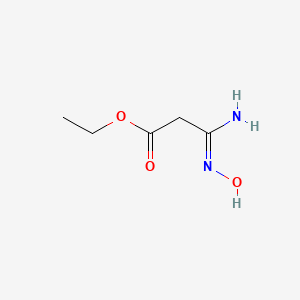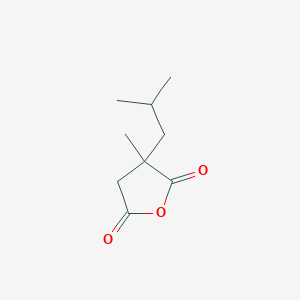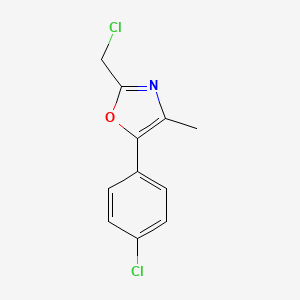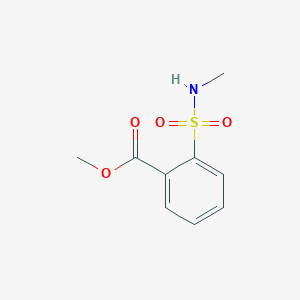
2,5-Dimethylmorpholine-4-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of “2,5-Dimethylmorpholine-4-sulfonyl chloride” can be achieved by reacting morpholine with tosyl chloride in the presence of a base such as triethylamine. The reaction is exothermic and produces water as a by-product. The resulting product is then purified by distillation, recrystallization, or column chromatography.
Molecular Structure Analysis
The molecular formula of “2,5-Dimethylmorpholine-4-sulfonyl chloride” is C6H12ClNO3S . Its molecular weight is 213.68 g/mol .
Chemical Reactions Analysis
“2,5-Dimethylmorpholine-4-sulfonyl chloride” is a highly reactive compound that undergoes various chemical reactions, including substitution, addition, and elimination. It is widely used in organic synthesis as a reagent for the preparation of various types of amides, esters, and imides.
Physical And Chemical Properties Analysis
“2,5-Dimethylmorpholine-4-sulfonyl chloride” is soluble in common organic solvents such as dichloromethane, ethyl acetate, and chloroform. It has a melting point of 38-42°C and a boiling point of 130-132°C at atmospheric pressure.
Scientific Research Applications
Synthesis of Sulfonimidates
2,5-Dimethylmorpholine-4-sulfonyl chloride: is utilized in the synthesis of sulfonimidates, which are important sulfur-containing compounds. These compounds serve as intermediates to access other sulfur (VI) derivatives, including sulfonimidamides and sulfoximines . Sulfonimidates are particularly valuable due to their stereogenic sulfur center, which can be employed as chiral templates in asymmetric syntheses .
Asymmetric Syntheses
The chiral sulfur center of sulfonimidates derived from 2,5-Dimethylmorpholine-4-sulfonyl chloride allows for their use in asymmetric syntheses. This application is crucial for creating compounds with specific chirality, which is a key factor in the pharmaceutical industry for drug design .
Alkyl Transfer Reagents
Sulfonimidates, synthesized from 2,5-Dimethylmorpholine-4-sulfonyl chloride , can act as alkyl transfer reagents to acids, alcohols, and phenols. This property is exploited due to the lability of sulfonimidates under acidic conditions, making them useful in various chemical transformations .
Polymer Synthesis
In the field of polymer chemistry, 2,5-Dimethylmorpholine-4-sulfonyl chloride -derived sulfonimidates have been used to synthesize poly(oxothiazene) polymers and thionylphosphazene monomers and polymers. The decomposition of sulfonimidates at elevated temperatures provides a novel pathway to these polymers .
Drug Candidates
Sulfonimidates, which can be synthesized from 2,5-Dimethylmorpholine-4-sulfonyl chloride , have been found in various drug candidates. These compounds often feature a sulfur (VI) center, which is integral to their medicinal chemistry properties .
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
Recent advances in organic synthesis have highlighted the use of 2,5-Dimethylmorpholine-4-sulfonyl chloride for the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. This process is significant for its efficiency and environmental friendliness, as it reduces waste generation by streamlining synthetic routes .
Safety and Hazards
Mechanism of Action
Target of Action
Morpholine derivatives have been known to interact with several kinases enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
Morpholinyl-bearing arylsquaramides, a class of compounds to which 2,5-dimethylmorpholine-4-sulfonyl chloride belongs, have been found to modulate lysosomal ph . They facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Biochemical Pathways
The modulation of lysosomal ph by morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This could potentially affect various cellular processes.
Result of Action
The disruption of lysosomal ph homeostasis by morpholinyl-bearing arylsquaramides can lead to the inactivation of the lysosomal cathepsin b enzyme . This could potentially affect various cellular processes.
properties
IUPAC Name |
2,5-dimethylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-4-11-6(2)3-8(5)12(7,9)10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHSVAFDFWLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylmorpholine-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
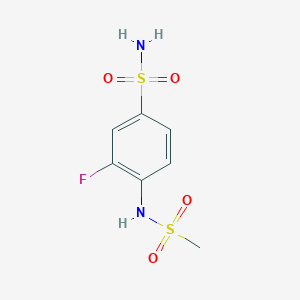

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)
